REACTION_CXSMILES
|
[NH:1]1[C:5]([NH2:6])=[CH:4][CH:3]=[N:2]1.CN1CC[O:11][CH2:10][CH2:9]1.C(Cl)(=O)C.[OH-].[Na+]>C(Cl)Cl>[NH:1]1[C:5]([NH:6][C:10](=[O:11])[CH3:9])=[CH:4][CH:3]=[N:2]1 |f:3.4|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
N1N=CC=C1N
|
Name
|
|
Quantity
|
160 mL
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
99 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
440 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1 d
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature over 1.5 h
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
The MeOH was removed in vacuo
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with minimal cold water
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
N1N=CC=C1NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |